N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide
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Overview
Description
N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chlorophenylhydrazine with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its sulfonamide moiety.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis.
Industry: Utilized in the development of agrochemicals and dyes, where its structural features contribute to the desired biological or chemical activity.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. In cancer cells, the compound may interfere with cell signaling pathways or induce apoptosis through its interaction with specific proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-hydrazinylpyridine-3-sulfonamide
- N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide
- N-(4-methylphenyl)-2-hydrazinylpyridine-3-sulfonamide
Uniqueness
N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the combination of the hydrazinyl and sulfonamide groups in the same molecule provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOJHMGARNQNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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